molecular formula C18H21N B14667374 1-Benzyl-2-phenylpiperidine CAS No. 36939-29-4

1-Benzyl-2-phenylpiperidine

Cat. No.: B14667374
CAS No.: 36939-29-4
M. Wt: 251.4 g/mol
InChI Key: TYUXYZYCGWFXIO-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds in this class are known for their significant roles in medicinal chemistry and drug development due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenylpiperidine can be synthesized through various methods. One common approach involves the reaction of benzyl chloride with 2-phenylpiperidine in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-phenylpiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and antipsychotics.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-2-phenylpiperidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, leading to alterations in neurotransmitter release and receptor activity. This interaction can result in analgesic and antipsychotic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-phenylpiperidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike other piperidine derivatives, it has a benzyl group attached to the nitrogen atom, which influences its binding affinity and activity at various receptors .

Properties

CAS No.

36939-29-4

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

1-benzyl-2-phenylpiperidine

InChI

InChI=1S/C18H21N/c1-3-9-16(10-4-1)15-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2

InChI Key

TYUXYZYCGWFXIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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